BenchChemオンラインストアへようこそ!

1-acetyl-N-[(4-fluorophenyl)methyl]azetidine-3-carboxamide

Conformational analysis Ligand efficiency Structure-activity relationship

1-Acetyl-N-[(4-fluorophenyl)methyl]azetidine-3-carboxamide (CAS 1396807-86-5, molecular formula C₁₃H₁₅FN₂O₂, molecular weight 250.27 g/mol) is a synthetic small-molecule belonging to the azetidine-3-carboxamide class. The compound features a strained four-membered azetidine heterocycle, an N-acetyl group at the ring nitrogen, and a 4-fluorobenzyl moiety attached to the exocyclic carboxamide nitrogen via a methylene spacer.

Molecular Formula C13H15FN2O2
Molecular Weight 250.273
CAS No. 1396807-86-5
Cat. No. B2706172
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-acetyl-N-[(4-fluorophenyl)methyl]azetidine-3-carboxamide
CAS1396807-86-5
Molecular FormulaC13H15FN2O2
Molecular Weight250.273
Structural Identifiers
SMILESCC(=O)N1CC(C1)C(=O)NCC2=CC=C(C=C2)F
InChIInChI=1S/C13H15FN2O2/c1-9(17)16-7-11(8-16)13(18)15-6-10-2-4-12(14)5-3-10/h2-5,11H,6-8H2,1H3,(H,15,18)
InChIKeyZSTYEWUAECZRLX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-Acetyl-N-[(4-fluorophenyl)methyl]azetidine-3-carboxamide (1396807-86-5): Compound Class and Foundational Characteristics for Procurement Evaluation


1-Acetyl-N-[(4-fluorophenyl)methyl]azetidine-3-carboxamide (CAS 1396807-86-5, molecular formula C₁₃H₁₅FN₂O₂, molecular weight 250.27 g/mol) is a synthetic small-molecule belonging to the azetidine-3-carboxamide class [1]. The compound features a strained four-membered azetidine heterocycle, an N-acetyl group at the ring nitrogen, and a 4-fluorobenzyl moiety attached to the exocyclic carboxamide nitrogen via a methylene spacer. This scaffold is structurally related to azetidine-3-carboxamide derivatives under investigation as cannabinoid-1 (CB1) receptor antagonists [2] and muscarinic M4 positive allosteric modulators [3], positioning it within a therapeutically relevant chemical space for CNS and metabolic disorder research programs.

Why In-Class Azetidine-3-Carboxamide Analogs Cannot Be Interchanged with 1-Acetyl-N-[(4-fluorophenyl)methyl]azetidine-3-carboxamide


Azetidine-3-carboxamide derivatives are not functionally interchangeable due to the extreme sensitivity of biological target engagement to subtle structural variations in both the N-substituent and the exocyclic amide side chain. The target compound's defining structural feature — a 4-fluorobenzyl group connected through a methylene spacer to the carboxamide nitrogen — represents a specific design choice that alters conformational flexibility (3 rotatable bonds versus 2 in the direct N-phenyl analog [1]), modulates lipophilicity (XLogP3 = 0.4 [1]), and impacts topological polar surface area (TPSA = 49.4 Ų [1]). In the M4 PAM azetidine amide series, even minor modifications to the amide moiety resulted in complete loss of CNS penetration or unacceptable clearance profiles [2]. Likewise, azetidine-3-carboxamide CB1 antagonists exhibit marked differences in binding affinity (Ki values spanning picomolar to micromolar) based solely on the nature of the carboxamide N-substituent [3]. Generic substitution without precise structural matching risks forfeiting target selectivity, ADME properties, and the specific binding mode conferred by the 4-fluorobenzyl-methylene-acetyl substitution pattern.

Quantitative Differentiation Evidence for 1-Acetyl-N-[(4-fluorophenyl)methyl]azetidine-3-carboxamide Versus Closest Structural Analogs


Methylene Spacer Effect: Rotatable Bond Count and Conformational Flexibility vs. Direct N-Phenyl Analog

The target compound incorporates a methylene (-CH₂-) spacer between the amide nitrogen and the 4-fluorophenyl ring, resulting in a rotatable bond count of 3 [1]. The closest structural analog, 1-acetyl-N-(4-fluorophenyl)azetidine-3-carboxamide (CAS 1421459-39-3), lacks this spacer and contains only 2 rotatable bonds . This single-methylene difference increases molecular flexibility and enables the fluorobenzyl group to sample conformations inaccessible to the direct N-phenyl analog. In medicinal chemistry optimization programs, inserting a methylene spacer is a well-established strategy to improve target fit, modulate potency, and overcome selectivity challenges — effects that cannot be achieved with the conformationally restricted direct N-phenyl variant [2].

Conformational analysis Ligand efficiency Structure-activity relationship

Topological Polar Surface Area (TPSA) Differentiation: CNS Drug-Likeness vs. Unsubstituted Azetidine-3-Carboxamide Core

The topological polar surface area (TPSA) of 1-acetyl-N-[(4-fluorophenyl)methyl]azetidine-3-carboxamide is 49.4 Ų [1]. This value falls within the optimal range for CNS drug-likeness (TPSA < 70 Ų is associated with favorable passive blood-brain barrier permeability [2]). The unsubstituted azetidine-3-carboxamide core (CAS 740768-99-4) exhibits a TPSA of 55.12–56.11 Ų . The target compound's lower TPSA (by approximately 6 Ų) results from N-acetylation, which eliminates one hydrogen bond donor relative to the free amine core. This reduction in polar surface area is mechanistically linked to improved membrane permeability, making the target compound the preferred scaffold for CNS-targeted drug discovery over the unsubstituted core.

Physicochemical property CNS drug design TPSA optimization

Lipophilicity (XLogP3) Control Through 4-Fluorobenzyl Substitution

1-Acetyl-N-[(4-fluorophenyl)methyl]azetidine-3-carboxamide exhibits a computed XLogP3 value of 0.4 [1]. This moderate lipophilicity contrasts sharply with the unsubstituted azetidine-3-carboxamide core, which has a computed LogP of approximately -1.31 . The ~1.7 log unit increase is imparted by the combined lipophilic contributions of the N-acetyl and 4-fluorobenzyl groups. In CNS drug discovery, XLogP values between 1 and 3 are typically considered optimal for balancing passive permeability with aqueous solubility and avoiding promiscuous off-target binding associated with high lipophilicity (XLogP > 5) [2]. The target compound's XLogP3 of 0.4, though at the lower boundary of the ideal range, represents a purposeful design feature that maintains sufficient lipophilicity for membrane transit while minimizing the risk of CYP-mediated metabolism and hERG liability.

Lipophilicity ADME 4-Fluorobenzyl SAR

Azetidine Scaffold Conformational Rigidity Relative to Piperidine and Pyrrolidine Analogs

The azetidine ring imposes substantially greater conformational constraint than larger saturated nitrogen heterocycles. The four-membered azetidine ring has a ring strain of approximately 26 kcal/mol, adopting a puckered conformation that rigidifies the three-dimensional shape of the molecule . In comparison, five-membered pyrrolidine and six-membered piperidine rings exhibit lower ring strain and greater conformational flexibility, leading to higher entropic penalties upon binding and reduced target selectivity [1]. Conformationally constrained molecules yield higher reproducibility in in silico screening and improved binding affinity to biological targets, as evidenced by azetidine-containing drugs such as azelnidipine [2]. The target compound's azetidine scaffold, integrated with the 4-fluorobenzyl amide substitution pattern, provides a pre-organized pharmacophore geometry that would be lost upon replacing the azetidine with more flexible piperidine or pyrrolidine cores.

Scaffold rigidity Conformational constraint Drug design

Fluorobenzyl Substitution and Metabolic Stability Advantage in Fluorinated Azetidine Series

A systematic study of mono- and difluorinated saturated heterocyclic amines — including azetidine, pyrrolidine, and piperidine derivatives — demonstrated that fluorination conferred high intrinsic metabolic stability across the compound series, with intrinsic microsomal clearance measurements confirming robust oxidative metabolic resistance (sole exception: 3,3-difluoroazetidine derivative) . The 4-fluorobenzyl group in the target compound introduces both the metabolic stability benefits of aromatic fluorine substitution (blocking of para-hydroxylation) and the favorable physicochemical properties of fluorine (electronegativity, C–F bond strength ~485 kJ/mol). In the context of azetidinecarboxamide derivatives for CNS indications (e.g., CB1 antagonists, anxiolytics), fluorobenzyl substitution has been employed to improve pharmacokinetic half-life and brain exposure [1][2].

Metabolic stability Fluorinated heterocycles Microsomal clearance

Hydrogen Bond Donor/Acceptor Profile Comparison: Target Compound vs. Core Scaffold

The target compound possesses 1 hydrogen bond donor (carboxamide NH) and 3 hydrogen bond acceptors (amide carbonyl, acetyl carbonyl, azetidine nitrogen) [1]. The unsubstituted azetidine-3-carboxamide core (CAS 740768-99-4) has 2 hydrogen bond donors (free amine NH + carboxamide NH₂) and 3 hydrogen bond acceptors . N-acetylation of the target compound reduces the hydrogen bond donor count by one, which is relevant to membrane permeability: the "rule of five" for oral drugs specifies HBD ≤ 5, but for CNS drugs, HBD ≤ 3 is a stricter guideline associated with improved brain penetration [2]. The target compound's HBD count of 1 is well within both oral and CNS drug-likeness criteria, whereas the core scaffold's HBD count of 2, though still compliant, is accompanied by a substantially lower lipophilicity (LogP -1.31) that collectively may limit passive diffusion.

Hydrogen bonding Drug-likeness Permeability

Validated Application Scenarios for 1-Acetyl-N-[(4-fluorophenyl)methyl]azetidine-3-carboxamide (1396807-86-5)


CNS Drug Discovery Hit-to-Lead Programs Requiring Balanced TPSA and Lipophilicity

The target compound's TPSA of 49.4 Ų and XLogP3 of 0.4 place it within the CNS drug-likeness chemical space (TPSA < 70 Ų; LogP 1–3) [1]. In hit-to-lead optimization for CNS targets such as the CB1 receptor or muscarinic M4 receptor, where azetidine-3-carboxamide scaffolds have demonstrated therapeutic relevance [2][3], this compound serves as a starting point with inherently favorable predicted passive blood-brain barrier permeability. Researchers procuring this compound for CNS programs benefit from its lower TPSA relative to the unsubstituted azetidine-3-carboxamide core (49.4 vs. 55.1 Ų) [1], reducing the need for subsequent polarity-lowering modifications.

Methylene Spacer SAR Exploration in GPCR Antagonist/Oral Agent Development

The methylene spacer between the amide nitrogen and the 4-fluorophenyl ring distinguishes this compound from the direct N-phenyl analog (CAS 1421459-39-3, 2 rotatable bonds vs. 3) [1]. This structural feature is critical for SAR studies probing the optimal linker geometry for CB1 receptor antagonism or related GPCR targets. Azetidine-3-carboxamide derivatives with varied N-substituents have shown binding affinities ranging from nanomolar to micromolar at CB1 receptors [2], and the methylene spacer may contribute a conformational sampling advantage that translates into enhanced target engagement. Procurement of this specific compound enables direct head-to-head comparison with the N-phenyl analog in binding, functional, and selectivity assays.

Metabolic Stability Optimization in Preclinical Pharmacokinetic Profiling

The 4-fluorobenzyl substituent is hypothesized to confer metabolic stability advantages through blocking of para-hydroxylation and the electron-withdrawing effect of fluorine, consistent with findings from systematic studies of fluorinated azetidine heterocycles showing high intrinsic microsomal clearance resistance [1]. This compound is appropriate for in vitro metabolic stability assessments (human/mouse liver microsomes, hepatocyte stability assays) where the fluorobenzyl motif is expected to prolong half-life relative to non-fluorinated benzyl or phenyl analogs. The differentiated hydrogen bond donor count (HBD = 1) further supports reduced metabolic susceptibility relative to analogs retaining free amine NH donors [2].

Conformational Rigidity-Driven Selectivity Profiling in Kinase or Epigenetic Target Panels

The azetidine ring's conformational constraint (ring strain ~26 kcal/mol) provides a more pre-organized three-dimensional pharmacophore compared to larger saturated heterocycles [1]. This rigidity is advantageous in selectivity profiling across panels of related enzymes or receptors, where conformational entropy penalties amplify selectivity differences between on-target and off-target binding events. Azetidine-containing compounds have been employed as HDAC inhibitors, kinase inhibitors, and epigenetic probes where scaffold rigidity contributes to isoform selectivity [2]. The target compound is suitable for broad-panel selectivity screening to identify targets where azetidine-constrained geometry yields superior selectivity indices.

Quote Request

Request a Quote for 1-acetyl-N-[(4-fluorophenyl)methyl]azetidine-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.